molecular formula C19H16N4O2 B11044780 3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile

3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile

Cat. No.: B11044780
M. Wt: 332.4 g/mol
InChI Key: CZTPWQSTQHNKBF-UHFFFAOYSA-N
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Description

    3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile: is a complex heterocyclic compound with an intriguing structure.

  • It belongs to the class of tetrahydropyrimidines and was first introduced by Italian chemist Pietro Biginelli in a one-pot reaction.
  • The compound’s synthesis involves three key components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound.
  • Due to its diverse biological activities, it has attracted significant research interest.
  • Preparation Methods

  • Chemical Reactions Analysis

      3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile: can undergo various reactions, including:

    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions contribute to its bioactivity.
  • Scientific Research Applications

    • This compound finds applications in:
      • Chemistry : As a versatile building block for designing new molecules.
      • Biology : For studying biological processes and interactions.
      • Medicine : Potential drug candidates due to their diverse activities.
      • Industry : In the development of novel materials.
  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific targets.
    • It may interact with molecular pathways related to its biological activities.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H16N4O2

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    3-amino-1-oxo-4-phenyl-6,7,8,9-tetrahydro-4H-chromeno[3,4-c]pyrrole-3a,9b-dicarbonitrile

    InChI

    InChI=1S/C19H16N4O2/c20-10-18-13-8-4-5-9-14(13)25-15(12-6-2-1-3-7-12)19(18,11-21)16(22)23-17(18)24/h1-3,6-7,15H,4-5,8-9H2,(H2,22,23,24)

    InChI Key

    CZTPWQSTQHNKBF-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C3(C(=O)N=C(C3(C(O2)C4=CC=CC=C4)C#N)N)C#N

    Origin of Product

    United States

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